molecular formula C18H15Cl4N3O3 B2689069 [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 878073-35-9

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2689069
CAS No.: 878073-35-9
M. Wt: 463.14
InChI Key: PTHKQHINLWCQCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions , esterification , and chlorination . Researchers have explored various synthetic routes to achieve high yields and purity. Detailed protocols are available in the literature .


Molecular Structure Analysis

The molecular formula of this compound is C~20~H~14~Cl~4~N~3~O~3~ . Its structure comprises a pyridine ring , a piperazine ring , and a carboxylate group . The phenyl substituent on the piperazine ring contributes to its unique properties. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) have elucidated its precise structure .

Future Directions

: Yang, L., Zhang, X., Wang, F., Zhang, L., Li, J., & Yue, J.-X. (2022). NanoTrans: an integrated computational framework for comprehensive transcriptome analysis with Nanopore direct-RNA sequencing. bioRxiv. Link

Properties

IUPAC Name

[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O3/c19-13-14(20)16(23-17(22)15(13)21)18(27)28-10-12(26)25-8-6-24(7-9-25)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHKQHINLWCQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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